molecular formula C22H26N2O3S B2946567 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide CAS No. 941986-93-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide

Cat. No.: B2946567
CAS No.: 941986-93-2
M. Wt: 398.52
InChI Key: YPSBVQWMORNWLD-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted at position 1 with a benzoyl group and at position 7 with a cyclohexanesulfonamide moiety. Such structural features are critical in medicinal chemistry, particularly for targeting enzymes like carbonic anhydrases (CAs), where sulfonamides are known inhibitors .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-22(18-8-3-1-4-9-18)24-15-7-10-17-13-14-19(16-21(17)24)23-28(26,27)20-11-5-2-6-12-20/h1,3-4,8-9,13-14,16,20,23H,2,5-7,10-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSBVQWMORNWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

Medicine: The compound has shown promise in pharmaceutical development, where it is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with five analogs (from ) and 8a (from ), focusing on substituents, synthesis, and physicochemical properties:

Compound Name Core Structure Position 1 Substituent Position 7 Substituent Melting Point (°C) Synthesis Yield
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide (Target) Tetrahydroquinoline Benzoyl Cyclohexanesulfonamide Not Reported Not Reported
Compound 21 () Tetrahydroquinoline 2-Oxo 2-((2,3-Dimethylphenyl)amino)benzamide 220–221 Not Reported
Compound 22 () Tetrahydroquinoline 2-Oxo Difluoro-biphenyl carboxamide 281–282 Not Reported
Compound 24 () Tetrahydroquinoline 2-Oxo Methanesulfonamide 236–237 Not Reported
Compound 25 () Tetrahydroquinoline 1-Methyl-2-oxo Methanesulfonamide 226–227 Not Reported
8a () Indoline 4-Fluorobenzyl Cyclohexanesulfonamide Not Reported 67%

Key Observations :

  • Substituent Impact on Melting Points: The presence of bulky aromatic groups (e.g., compound 22) correlates with higher melting points (281–282°C), likely due to enhanced intermolecular interactions (e.g., π-π stacking) and rigid packing . In contrast, smaller sulfonamides (e.g., compound 24) exhibit lower melting points (236–237°C).
  • Synthetic Complexity : Compound 8a (indoline core) achieves a 67% yield using cyclohexanesulfonyl chloride, suggesting that the target compound’s synthesis might follow similar efficiency if analogous methods are employed .
Pharmacological and Functional Comparisons
  • Carbonic Anhydrase Inhibition: Compounds 21–25 in were evaluated for CA inhibition. The target compound’s cyclohexanesulfonamide group may enhance binding to CA isoforms compared to methanesulfonamide (24, 25), as bulkier sulfonamides often improve selectivity and potency .
  • Hydrogen-Bonding Patterns: The cyclohexanesulfonamide’s sulfonamide group can act as a hydrogen-bond donor/acceptor, similar to methanesulfonamide in 24. However, its cyclohexane ring may disrupt crystal packing compared to planar aromatic substituents, as described in ’s analysis of hydrogen-bond-driven aggregation .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H24N2O2SC_{20}H_{24}N_{2}O_{2}S, with a molecular weight of approximately 364.48 g/mol. The structural features include a benzoyl group attached to a tetrahydroquinoline moiety and a cyclohexanesulfonamide group, contributing to its pharmacological properties.

PropertyValue
Molecular Weight364.48 g/mol
Molecular FormulaC20H24N2O2S
LogP3.449
Polar Surface Area39.166 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The compound has been studied for its interaction with opioid receptors, particularly the μ-opioid receptor (MOR). Research indicates that derivatives of tetrahydroquinoline can act as agonists at these receptors, suggesting potential analgesic properties. For example, modifications to similar compounds have shown significant anti-nociceptive effects in animal models, indicating that this class of compounds may be effective for pain management .

Anti-nociceptive Effects

A study highlighted the anti-nociceptive effects of related compounds in the tail-flick test, where specific derivatives exhibited effective pain relief with ED50 values indicating potency . The compound's ability to penetrate the blood-brain barrier (BBB) enhances its potential as a central nervous system (CNS) active agent.

Anticonvulsant Activity

Another area of research has focused on the anticonvulsant properties of tetrahydroquinoline derivatives. High-throughput screening identified several compounds with significant anticonvulsant activity, suggesting that this compound may also exhibit similar effects .

Case Studies

  • Pain Management : In a study involving various tetrahydroquinoline derivatives, the compound was shown to significantly reduce pain responses in rodent models when administered at specific dosages. The results suggest a promising avenue for developing new analgesics with reduced side effects compared to traditional opioids .
  • Seizure Control : Research on related compounds demonstrated their effectiveness in controlling seizures in animal models. The structure-activity relationship studies revealed that specific modifications enhance anticonvulsant efficacy while minimizing adverse effects .

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